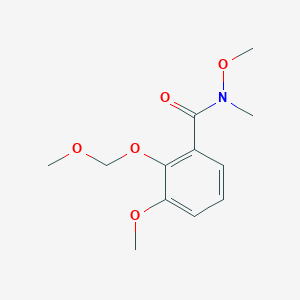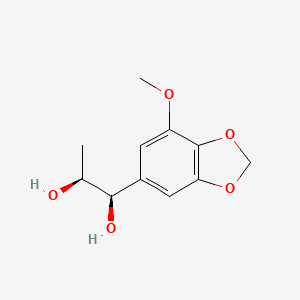
4-Butatrienyl-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butatrienyl-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a butatrienyl group attached to the nitrogen atom of N,N-dimethylaniline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butatrienyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with a suitable butatrienyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Butatrienyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the butatrienyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
4-Butatrienyl-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Butatrienyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The butatrienyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
類似化合物との比較
N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.
N-Methylaniline: An aniline derivative with one methyl group attached to the nitrogen atom.
Aniline: The parent compound with no alkyl groups attached to the nitrogen atom.
Comparison: 4-Butatrienyl-N,N-dimethylaniline is unique due to the presence of the butatrienyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts
特性
CAS番号 |
918530-19-5 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
InChI |
InChI=1S/C12H13N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h6-10H,1H2,2-3H3 |
InChIキー |
VRLNTCCSTKSOSJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)

![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)


![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
